molecular formula C8H7F3N2O2 B8061489 2-Methyl-3-nitro-5-(trifluoromethyl)aniline

2-Methyl-3-nitro-5-(trifluoromethyl)aniline

Cat. No.: B8061489
M. Wt: 220.15 g/mol
InChI Key: QAKVILZRKISYBX-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-(trifluoromethyl)aniline is an aromatic organic compound characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to an aniline (phenylamine) core

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-5-(trifluoromethyl)aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

  • Trifluoromethylation Reaction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

  • Methylation Reaction: The methyl group can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, trifluoromethylation, and methylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further to nitrates.

  • Reduction: The nitro group can be reduced to form amines or hydroxylamines.

  • Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction: Iron (Fe) and hydrochloric acid (HCl), tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), sulfur trioxide (SO3) for sulfonation.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrates.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

2-Methyl-3-nitro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Methyl-3-nitro-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the trifluoromethyl group can enhance the compound's lipophilicity and stability.

Comparison with Similar Compounds

  • 1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Similar structure but different position of substituents.

  • Methyl 3-nitro-5-(trifluoromethyl)benzoate: Contains a carboxylate group instead of an amine group.

This comprehensive overview highlights the significance of 2-Methyl-3-nitro-5-(trifluoromethyl)aniline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-3-nitro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-4-6(12)2-5(8(9,10)11)3-7(4)13(14)15/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVILZRKISYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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